molecular formula C12H11NO2S B066869 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid CAS No. 188679-17-6

2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid

Cat. No.: B066869
CAS No.: 188679-17-6
M. Wt: 233.29 g/mol
InChI Key: HXRVCLGEJFLPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

188679-17-6

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15)

InChI Key

HXRVCLGEJFLPMR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O

Synonyms

2-METHYL-4-(2-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-4-o-tolyl-thiazole-5-carboxylic acid ethyl ester (0.84 g, 3.20 mmol, 1.0 equiv) and potassium hydroxide (0.36 g, 6.40 mmol, 2.0 equiv) in 50% aqueous methanol (10 mL) was heated to 50° C. for 5 hours. The mixture was concentrated, and the residue diluted with water and acidified to about pH 1 by the addition of 6N HCl solution. The resultant solution was extracted with ethyl acetate (3×). The combined extracts were dried over magnesium sulphate, filtered, and concentrated under vacuum to afford 0.61 g (81%) of 2-methyl-4-o-tolyl-thiazole-5-carboxylic acid as a solid. LCMS (ESI) m+H=234.0; 1H NMR (400 MHz, CDCl3) δ: 7.32-7.17 (m, 4H), 2.75 (s, 3H), 2.17 (s, 3H).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.